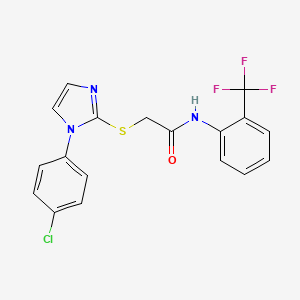

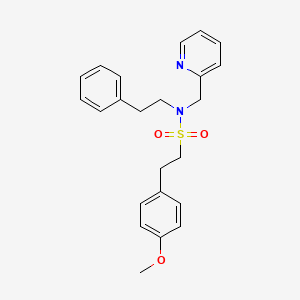

N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)benzofuran-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of complex benzofuran derivatives often involves multiple steps, including cyclocondensation, esterification, Claisen type reactions, and Suzuki-Miyaura cross-coupling reactions. These processes can yield various benzofuran compounds with potential bioactive properties. For example, practical methods for synthesizing orally active CCR5 antagonists demonstrate the intricacy and precision required in chemical synthesis processes (Ikemoto et al., 2005).

Molecular Structure Analysis

The molecular structure of benzofuran derivatives, including those with methoxyadamantan groups, is characterized using advanced techniques like X-ray diffraction (XRD) and nuclear magnetic resonance (NMR) spectroscopy. These methods allow for the determination of precise molecular configurations, essential for understanding the compound's potential interactions and functionalities (Kranjc et al., 2012).

Chemical Reactions and Properties

Benzofuran compounds participate in various chemical reactions, including cyclocondensation, which can lead to the formation of novel benzofuran derivatives with antimicrobial properties. The reactivity of these compounds is influenced by their structural features, such as the presence of methoxy groups, which can affect their chemical stability and reactivity (Idrees et al., 2019).

Physical Properties Analysis

The physical properties of benzofuran derivatives, such as solubility, melting point, and crystallinity, can be studied using various analytical techniques. These properties are crucial for determining the compound's suitability for specific applications, including pharmaceuticals and materials science.

Chemical Properties Analysis

Benzofuran derivatives exhibit a range of chemical properties, including antimicrobial and antioxidant activities. These activities are often assessed through in vitro bioassays and are crucial for the development of new drugs and materials with potential health benefits (Rangaswamy et al., 2017).

Applications De Recherche Scientifique

Neuroprotective and Antioxidant Effects

Novel benzofuran-2-carboxamide derivatives have been synthesized and evaluated for their neuroprotective and antioxidant activities. These compounds showed considerable protection against NMDA-induced excitotoxic neuronal cell damage and exhibited potent anti-excitotoxic, ROS scavenging, and antioxidant activities. The study suggests that certain structural modifications, such as -CH3 substitution at specific positions, may enhance these neuroprotective actions (Jungsook Cho et al., 2015).

Anticancer Activity

Another area of application involves anticancer research, where dihydrobenzofuran lignans and related compounds have been synthesized and evaluated for their potential as antitumor agents. These compounds inhibited tubulin polymerization, showing promising activity against leukemia and breast cancer cell lines. The study highlights the potential of these compounds in the development of new antimitotic and antitumor agents (L. Pieters et al., 1999).

Receptor Modulation and Other Activities

Research also extends to the modulation of specific receptors, such as orexin receptors, with compounds like SB-649868 showing potential as a dual orexin receptor antagonist. This highlights its application in studying compulsive behaviors and possibly treating conditions such as binge eating (L. Piccoli et al., 2012).

Moreover, compounds from the benzofuran family have been studied for their ability to inhibit cell adhesion molecules like E-selectin, ICAM-1, and VCAM-1, indicating potential anti-inflammatory applications (D. Boschelli et al., 1995).

Propriétés

IUPAC Name |

N-[(2-methoxy-2-adamantyl)methyl]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO3/c1-24-21(16-7-13-6-14(9-16)10-17(21)8-13)12-22-20(23)19-11-15-4-2-3-5-18(15)25-19/h2-5,11,13-14,16-17H,6-10,12H2,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMMYFORYEDJPRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(C2CC3CC(C2)CC1C3)CNC(=O)C4=CC5=CC=CC=C5O4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)pyridazin-3(2H)-one](/img/structure/B2498193.png)

![3-Bromo-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzamide](/img/structure/B2498201.png)

![ethyl 2-(2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate](/img/no-structure.png)

![2-[4-(5-Bromofuran-2-amido)phenyl]acetic acid](/img/structure/B2498210.png)

![[3-(4-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2498211.png)

![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2498212.png)

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-methoxy-2-naphthamide](/img/structure/B2498216.png)